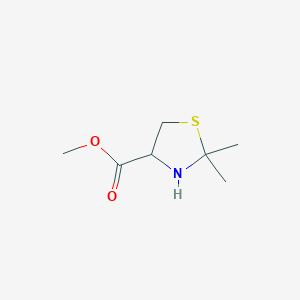

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHPVDWIPMNOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90329358 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3963-75-5 | |

| Record name | 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90329358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Cysteine with Ketones

The foundational step is the condensation of L-cysteine or its methyl ester hydrochloride with a ketone such as acetone or methyl isobutyrate. This reaction forms the thiazolidine ring with two methyl groups at the 2-position.

- Reaction conditions: Typically performed in an organic solvent like toluene or ethanol under nitrogen atmosphere to avoid oxidation.

- Temperature: Around 60–65 °C for 1–2 hours to promote cyclization.

- Base: Triethylamine or other organic bases are used to neutralize the hydrochloride salt and facilitate the reaction.

This step yields 2,2-dimethylthiazolidine-4-carboxylic acid or its ester derivatives depending on the starting materials.

Esterification to Methyl Ester

The carboxylic acid intermediate is converted to the methyl ester via Fischer esterification:

- Reagents: Anhydrous methanol saturated with dry hydrogen chloride gas.

- Conditions: Stirring at room temperature for 8 hours, followed by cooling at 0–5 °C overnight.

- Workup: Removal of solvent under reduced pressure, neutralization with sodium carbonate, extraction with ether, drying, and vacuum distillation.

This method yields this compound as a water-white liquid with good purity and yield (~70%).

Alternative Synthetic Routes and Modifications

- Acylation: The methyl ester can be further acylated with acyl chlorides (e.g., benzoyl chloride) in the presence of triethylamine to yield N-acyl derivatives, which are useful intermediates for further synthesis.

- Oxidation: Selective oxidation of methyl thiazolidine-4-carboxylate with manganese dioxide in acetonitrile at 60 °C can be used to modify the compound for specific applications.

- Use of CDI (Carbonyldiimidazole): For preparing bicyclic derivatives, CDI treatment followed by condensation with methyl isobutyrate has been reported, enabling stereoselective synthesis of chiral fused systems.

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazolidine ring formation | L-cysteine methyl ester hydrochloride, ketone, Et3N, toluene, 65 °C, 2 h | 65–91 | Yield depends on ketone and substituents |

| Esterification (Fischer) | Anhydrous MeOH saturated with HCl, RT 8 h + 0–5 °C overnight | ~70 | Produces methyl ester with high purity |

| Acylation | Acyl chloride, triethylamine, 0 °C, 1 h | 60–80 | Used for N-acyl derivatives |

| Oxidation | MnO2, acetonitrile, 60 °C | Variable | For selective oxidation modifications |

Research Findings and Notes

- The stereochemistry of the thiazolidine ring is controlled by the choice of starting materials and reaction conditions, with stereoselective reductions yielding predominantly (S)-alcohols consistent with Cram’s rule.

- The use of toluene as solvent in the cyclization step improves yields compared to dichloromethane or THF.

- The methyl ester form enhances solubility and stability, making it a versatile intermediate for pharmaceutical and synthetic applications.

- Multi-step synthetic pathways allow for the preparation of derivatives with specific biological activities, including chiral building blocks for complex natural product synthesis.

- Purification is typically achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Conditions | Product Form | Yield (%) | Reference Highlights |

|---|---|---|---|---|---|

| Condensation + Esterification | L-cysteine methyl ester hydrochloride + ketone | Toluene, Et3N, 65 °C; MeOH + HCl | This compound | 65–70 | Efficient, widely used classical method |

| Acylation | Methyl thiazolidine ester + acyl chloride | 0 °C, triethylamine | N-acyl methyl thiazolidine esters | 60–80 | For functionalized derivatives |

| Oxidation | Methyl thiazolidine ester + MnO2 | Acetonitrile, 60 °C | Oxidized derivatives | Variable | Selective modification step |

| CDI-mediated bicyclic synthesis | L-cysteine + methyl isobutyrate + CDI | Low temperature, inert atmosphere | Chiral bicyclic thiazolidine derivatives | Moderate | Advanced stereoselective synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives. These products have diverse applications in different fields .

Scientific Research Applications

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes critical differences between Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate and its closest analogues:

Key Differences and Implications

Substituent Effects :

- The tetramethyl derivatives (e.g., 2,2,5,5-tetramethyl variants) exhibit increased steric hindrance compared to the dimethyl parent compound. This reduces reactivity in nucleophilic substitution reactions but enhances stability under acidic conditions .

- The hydrochloride salts (e.g., CAS 303037-43-6 and 33078-43-2) offer improved aqueous solubility, making them preferable for formulations requiring polar solvents .

Synthetic Utility :

- The parent compound (3963-75-5) is a versatile intermediate in peptide mimetics and heterocyclic drug synthesis due to its balanced reactivity and ester functionality .

- Tetramethyl derivatives are less common in large-scale synthesis due to their bulkier structure but are valuable in niche applications, such as chiral auxiliaries or stabilizing transition states .

Purity and Availability: this compound is commercially available at 99% purity, often supplied as a powder or liquid for industrial use .

Biological Activity

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate (MDT) is a heterocyclic compound with a five-membered ring containing sulfur and nitrogen, notable for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

MDT can be synthesized through the reaction of L-cysteine with aldehydes or ketones, typically involving refluxing L-cysteine followed by purification steps. Various green chemistry approaches have been employed to enhance yield and purity during industrial production, including microwave irradiation and nanoparticle-catalyzed synthesis.

Biological Activities

MDT exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity : Studies have shown that MDT possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell walls and inhibiting enzyme activity critical for bacterial survival.

- Anticancer Properties : MDT has demonstrated cytotoxic effects on cancer cell lines. Research indicates that it can induce apoptosis in leukemia cells by interacting with tubulin, thereby disrupting microtubule dynamics essential for cell division . For instance, docking studies revealed that MDT binds effectively at the colchicine site of β-tubulin, leading to significant cytotoxicity against specific cancer types .

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

The biological activity of MDT is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : MDT inhibits enzymes such as angiotensin-converting enzyme (ACE), which plays a role in blood pressure regulation and cardiovascular health. This inhibition can lead to vasodilation and reduced blood pressure.

- Reactive Oxygen Species (ROS) Modulation : MDT has been shown to reduce intracellular ROS levels in certain cell types, suggesting a protective role against oxidative stress. This property is particularly relevant in the context of cancer therapy, where oxidative stress can influence tumor progression .

Case Studies

- Cytotoxicity Against Cancer Cells : A study evaluating MDT's effects on the NCI-60 panel of cancer cell lines found that it exhibited high specificity against leukemia cells (RPMI-8226) with an IC50 value of approximately 4.97 µM/mL. The study highlighted the compound's potential as a lead agent for developing new anticancer therapies .

- Antimicrobial Efficacy : In vitro studies demonstrated that MDT effectively inhibited the growth of various bacterial strains, including resistant strains. The compound's mechanism involves disrupting cellular integrity and inhibiting essential metabolic pathways in bacteria.

Comparative Analysis

The following table summarizes the biological activities of MDT compared to other thiazolidine derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | High | Moderate |

| Thiazolidine-2-carboxylic acid | Moderate | Low | Low |

| 2-Methylthiazolidine-4-carboxylic acid | Low | Moderate | High |

Q & A

Basic: What synthetic methodologies are recommended for preparing Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate?

Methodological Answer:

The synthesis typically involves cyclization of a β-amino thiol with a methyl ester precursor. Key steps include:

Nucleophilic substitution : Reacting a brominated alkane (e.g., 1,5-dibromopentane) with a thiazolidine-derived alcohol under basic conditions to form the thiazolidine ring .

Esterification : Introducing the methyl carboxylate group via acid-catalyzed esterification or transesterification.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for isolation.

Example : Similar routes for dioxolane derivatives (e.g., 2,2-dimethyl-1,3-dioxolane-4-carboxylate) employ dibromopentane and chiral alcohols, with yields optimized via temperature control (0–25°C) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Core techniques include:

- <sup>1</sup>H-NMR : To confirm substituent positions and stereochemistry. For example, methyl groups on the thiazolidine ring appear as singlets (δ 1.35–1.41 ppm), while protons adjacent to sulfur/nitrogen resonate downfield (δ 3.3–4.3 ppm) .

- LCMS/HPLC : For purity assessment and molecular ion detection. Use conditions like 0.1% TFA in water/acetonitrile gradients, with retention times <2 minutes .

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm<sup>-1</sup>) and NH/OH stretches.

Advanced: How can computational modeling resolve structural discrepancies in spectroscopic data?

Methodological Answer:

Discrepancies (e.g., NMR vs. X-ray data) arise from dynamic conformers or crystal packing effects. Strategies include:

DFT Calculations : Optimize geometry using Gaussian or ORCA to predict NMR shifts and compare with experimental data .

Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria.

SHELX Refinement : For crystallographic data, refine structures against high-resolution datasets to resolve ambiguities (e.g., chair vs. flattened ring conformers in heterocycles) .

Advanced: What strategies optimize stereochemical control during synthesis?

Methodological Answer:

Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-alcohols) to direct ring stereochemistry .

Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphates) for enantioselective cyclization.

Dynamic Resolution : Leverage equilibrium-controlled epimerization under basic/acidic conditions.

Case Study : Stereochemical integrity in dioxolane derivatives was maintained via low-temperature reactions (<0°C) to minimize racemization .

Basic: How are impurities quantified in this compound?

Methodological Answer:

HPLC-MS : Detect and quantify byproducts (e.g., uncyclized intermediates or oxidation products) using reversed-phase C18 columns and TFA-containing mobile phases .

NMR Integration : Compare peak areas of impurities (<1% threshold) against the main product.

Pharmacopeial Standards : Follow USP guidelines for residual solvents (e.g., ethyl acetate) using headspace GC .

Advanced: How does thiazolidine ring conformation influence biological activity?

Methodological Answer:

Conformational Analysis : Use X-ray crystallography or Raman spectroscopy to correlate ring puckering (e.g., chair vs. boat) with bioactivity .

SAR Studies : Modify substituents (e.g., methyl groups) to assess effects on target binding. For example, dimethyl substitution enhances metabolic stability compared to ethyl analogs .

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to identify critical hydrogen bonds or hydrophobic contacts .

Basic: What chromatographic conditions are optimal for purity analysis?

Methodological Answer:

- HPLC :

- TLC : Silica gel 60 F254, hexane:ethyl acetate (3:1), visualize under UV (254 nm) or iodine vapor.

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

- Challenges : Low melting point, polymorphism, or solvent inclusion.

- Solutions :

- Crystal Screening : Use high-throughput platforms (e.g., microbatch under oil) with diverse solvent mixtures (e.g., DMSO/water).

- Additives : Introduce co-formers (e.g., tartaric acid) to stabilize crystal lattices.

- SHELXL Refinement : Resolve twinning or disorder using high-resolution data and restraints for thermal parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.